![molecular formula C21H22FN5O2 B2643842 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pyrazine-2-carboxamide CAS No. 1208850-21-8](/img/structure/B2643842.png)
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pyrazine-2-carboxamide
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Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.438. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Disposition
- Metabolism and Disposition N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a similar compound, demonstrates extensive metabolism with negligible amounts excreted unchanged. The metabolism primarily occurs through oxidation of the benzofuran ring. The resultant metabolites, including M25 and M98, suggest complex biotransformation pathways, with major elimination via feces (79%) and minimal urinary excretion (12%) (Renzulli et al., 2011).
Delineation and Binding Potentials
- Neuroreceptor Binding and Imaging The compound N-(2-(4-(2-Methoxy-phenyl)-1-piperazin-1-yl)ethyl)-N-(2-pyridyl) cyclohexanecarboxamide (WAY-100635), bearing structural similarities, is a promising radioligand for studying 5-HT1A receptors in the human brain. It demonstrates rapid metabolism to more polar compounds and significant uptake in 5-HT1A receptor-rich areas. This characteristic makes it a potential candidate for biomathematical modeling in positron emission tomography (PET) studies (Osman et al., 1996).
Prevalence in Psychoactive Substances
- Presence in New Psychoactive Substances Piperazine derivatives, similar in structure, have been identified in new psychoactive substances, often declared as 'bath salts' or 'research chemical powders.' These compounds have been found in hair samples from routine cases, indicating their prevalence and potential psychoactive effects. This insight underscores the necessity of including common piperazine derivatives in screening procedures for clinical and forensic toxicology (Rust et al., 2012).
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c22-16-3-5-17(6-4-16)26-9-11-27(12-10-26)19(20-2-1-13-29-20)15-25-21(28)18-14-23-7-8-24-18/h1-8,13-14,19H,9-12,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLICSJSMWRZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C3=NC=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)pyrazine-2-carboxamide |
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